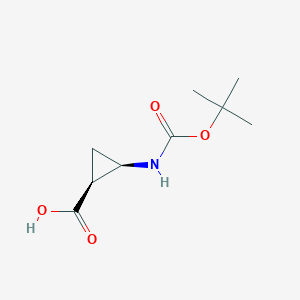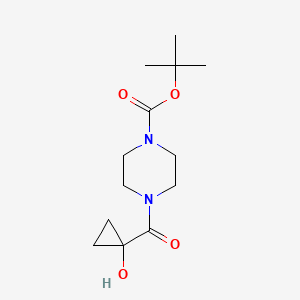
tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate” is a useful reagent for organic synthesis and other chemical processes . It is used as a reagent in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate” is C13H22N2O4 . The InChI code is 1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-6-14(7-9-15)10(16)13(18)4-5-13/h18H,4-9H2,1-3H3 .Physical And Chemical Properties Analysis
The predicted boiling point of “tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate” is 430.7±40.0 °C . The predicted density is 1.276±0.06 g/cm3 . The predicted pKa is 13.92±0.20 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, although not the exact chemical mentioned, is synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid. It is characterized using various spectroscopic methods and crystal XRD data, indicating its potential in structural chemistry studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Anticorrosive Properties
A novel compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, showcases significant anticorrosive activity for carbon steel in 1M HCl, highlighting its application in materials science and engineering (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Biological Evaluation
Derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized. These compounds show moderate antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Molecular Structure Analysis
The molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, providing insights into the structural aspects of similar piperazine-carboxylate compounds, which could be crucial for developing new chemical entities with specific properties (Mamat, Flemming, & Köckerling, 2012).
Propiedades
IUPAC Name |
tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-6-14(7-9-15)10(16)13(18)4-5-13/h18H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHDQDQGKKCUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)
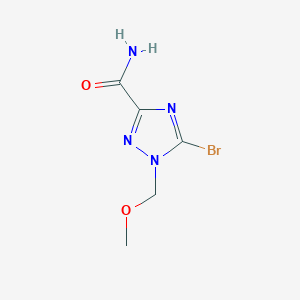
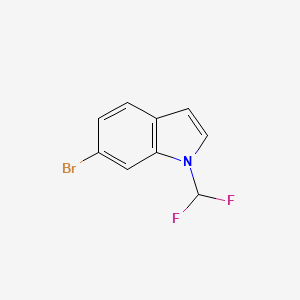
![1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1529115.png)
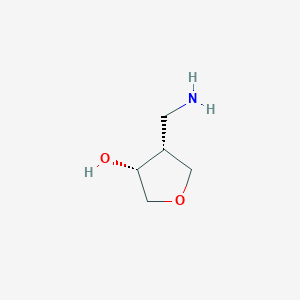


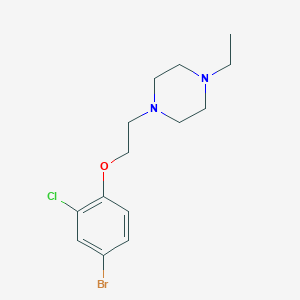
![tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B1529122.png)
![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)
![2-Oxaspiro[3.5]nonane-6,8-dione](/img/structure/B1529125.png)


